molecular formula C16H19BO3 B6321836 2-(2-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096995-80-9

2-(2-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B6321836
CAS RN: 2096995-80-9
M. Wt: 270.1 g/mol
InChI Key: RJRRUUZKVMGOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 2-MND, is a boronic acid derivative with a wide range of scientific applications. It is used in organic synthesis, catalysis, and as a reagent in various chemical processes. It has been used in the synthesis of various drugs, in the production of polymers, and in the study of enzyme kinetics. Its unique properties make it an attractive choice for many scientific applications.

Scientific Research Applications

2-(2-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane has been used in various scientific research applications. It has been used as a reagent in organic synthesis, catalysis, and enzyme kinetics. It has also been used in the synthesis of various drugs, in the production of polymers, and in the study of enzyme kinetics. It has also been used in the development of new materials and in the study of molecular interactions.

Mechanism of Action

2-(2-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is a boronic acid derivative that is capable of forming boron-carbon bonds. These bonds are formed when the boron atom in 2-(2-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane reacts with the carbon atom in the substrate molecule. This reaction is catalyzed by an enzyme, such as a dehydrogenase, and results in the formation of a boron-carbon bond. This bond is then used in the synthesis of various compounds.
Biochemical and Physiological Effects
2-(2-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome P450 and acetylcholinesterase. It has also been shown to inhibit the activity of certain DNA and RNA polymerases. In addition, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

2-(2-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-(2-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a stable compound that can be stored for extended periods of time. However, it is important to note that 2-(2-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is a highly reactive compound, and should be handled with care in the laboratory.

Future Directions

There are many potential future directions for research involving 2-(2-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane. One potential direction is the development of new materials based on 2-(2-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane. Additionally, further research into the biochemical and physiological effects of 2-(2-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane could lead to new therapeutic applications. Additionally, further research into the mechanism of action of 2-(2-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane could lead to new insights into enzyme kinetics and drug metabolism. Finally, further research into the synthesis of 2-(2-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane could lead to improved methods for the production of this compound.

Synthesis Methods

2-(2-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is synthesized through a two-step process. The first step involves the condensation of 2-methoxy-1-naphthaldehyde and dimethyl malonate in the presence of anhydrous aluminum chloride. The second step involves the reaction of the resulting product with boron tribromide. The final product is then purified by recrystallization.

properties

IUPAC Name

2-(2-methoxynaphthalen-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO3/c1-16(2)10-19-17(20-11-16)15-13-7-5-4-6-12(13)8-9-14(15)18-3/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRRUUZKVMGOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=CC3=CC=CC=C23)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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